molecular formula C10H10O B106634 5-Vinyl-2,3-dihydrobenzofuran CAS No. 633335-97-4

5-Vinyl-2,3-dihydrobenzofuran

Cat. No. B106634
CAS RN: 633335-97-4
M. Wt: 146.19 g/mol
InChI Key: WCWQHSAUMUIREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Vinyl-2,3-dihydrobenzofuran is a chemical compound . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products .


Synthesis Analysis

Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions . A phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides provides 2,3-dihydrobenzofurans .


Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . The HOMO–LUMO gap of all three chalcones were calculated and discussed .


Chemical Reactions Analysis

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

The dihydrobenzofuran core is a crucial structural motif in medicinal chemistry due to its presence in a wide range of biologically active compounds. The versatility of 5-Vinyl-2,3-dihydrobenzofuran makes it an ideal precursor for synthesizing complex organic frameworks with significant pharmaceutical applications .

Organic Synthesis: Transition Metal-Catalyzed Reactions

Researchers have developed novel synthetic approaches using transition metals to efficiently assemble the dihydrobenzofuran functionalities. These methodologies are vital for constructing the dihydrobenzofuran nucleus, which is integral to various natural products and pharmaceutical agents .

Pharmaceutical Reference Standards

5-Vinyl-2,3-dihydrobenzofuran: serves as a reference standard in pharmaceutical analysis, particularly in the analytical method development and validation for Quality Control applications. It’s used in the commercial production of drugs like Darifenacin , an antispasmodic medication .

Catalysis: Photochemical Synthesis

The compound is used in photochemical synthesis, where it undergoes semi-hydrogenation and intramolecular cyclization in the presence of a photosensitizer and a cobalt catalyst to access 2,3-dihydrobenzofuran units. This process is crucial for the development of photochemically active pharmaceuticals .

Natural Product Synthesis

5-Vinyl-2,3-dihydrobenzofuran: is employed in the synthesis of natural products that exhibit a range of biological activities, such as anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties. Its structural flexibility allows for the creation of diverse bioactive molecules .

Cancer Research: Cytotoxic Agents

The synthesis of compounds containing the dihydrobenzofuran core is of particular interest in cancer research. Compounds like (−)-Nocardione are derived from this scaffold and have shown cytotoxic activities, making them potential anti-cancer agents .

properties

IUPAC Name

5-ethenyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWQHSAUMUIREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303393
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Vinyl-2,3-dihydrobenzofuran

CAS RN

633335-97-4
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633335-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethenyl-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Vinyl-2,3-dihydrobenzofuran
Reactant of Route 2
5-Vinyl-2,3-dihydrobenzofuran
Reactant of Route 3
Reactant of Route 3
5-Vinyl-2,3-dihydrobenzofuran
Reactant of Route 4
Reactant of Route 4
5-Vinyl-2,3-dihydrobenzofuran
Reactant of Route 5
Reactant of Route 5
5-Vinyl-2,3-dihydrobenzofuran
Reactant of Route 6
Reactant of Route 6
5-Vinyl-2,3-dihydrobenzofuran

Q & A

Q1: Why was 5-vinyl-2,3-dihydrobenzofuran synthesized for this specific study?

A1: The research aimed to understand how molecular structure influences the motion of organic molecules on the Si(100)-2×1 surface. Previous observations showed that 4-methoxystyrene exhibited lateral translations on the surface, attributed to the rotational freedom of its methoxy group []. To confirm this hypothesis, researchers synthesized 5-vinyl-2,3-dihydrobenzofuran. This molecule is structurally similar to 4-methoxystyrene but has the methoxy group covalently linked back to the aromatic ring, restricting its rotational freedom. As expected, 5-vinyl-2,3-dihydrobenzofuran showed suppressed motion on the surface, supporting the initial hypothesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.